molecular formula C19H15F3O4 B2526190 7-ethoxy-5-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 315233-12-6

7-ethoxy-5-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2526190
CAS No.: 315233-12-6
M. Wt: 364.32
InChI Key: OGWUGVIXTWJGEH-UHFFFAOYSA-N
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Description

7-Ethoxy-5-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by its distinct substituents:

  • 2-Trifluoromethyl group: Enhances metabolic stability and electron-withdrawing properties.
  • 5-Methyl group: Modifies lipophilicity and steric accessibility.
  • 7-Ethoxy group: Balances polarity and solubility.

While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., ) allow for informed comparisons.

Properties

IUPAC Name

7-ethoxy-5-methyl-3-phenoxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3O4/c1-3-24-13-9-11(2)15-14(10-13)26-18(19(20,21)22)17(16(15)23)25-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWUGVIXTWJGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=C1)C)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-5-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone, ethyl bromoacetate, and trifluoromethyl benzene.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-hydroxyacetophenone and ethyl bromoacetate in the presence of a base such as potassium carbonate.

    Cyclization: The intermediate undergoes cyclization to form the chromenone core structure. This step often requires the use of a Lewis acid catalyst, such as aluminum chloride, under reflux conditions.

    Substitution Reactions: Subsequent substitution reactions introduce the ethoxy, methyl, phenoxy, and trifluoromethyl groups to the chromenone core. These reactions typically involve the use of reagents such as ethyl iodide, methyl iodide, phenol, and trifluoromethyl iodide, respectively.

Industrial Production Methods

Industrial production of 7-ethoxy-5-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-5-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromenone derivatives.

Scientific Research Applications

Overview

7-Ethoxy-5-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one, a synthetic organic compound, is part of the chromenone family. Its unique structure, characterized by an ethoxy group, a methyl group, a phenoxy group, and a trifluoromethyl group, has led to its exploration in various scientific fields.

Medicinal Chemistry

7-Ethoxy-5-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has been investigated for its potential therapeutic properties:

  • Anti-inflammatory Activity : Studies indicate that compounds in the chromenone family may inhibit inflammatory pathways.
  • Anticancer Properties : Research has shown efficacy against various cancer cell lines, suggesting its role as an anticancer agent.
  • Antimicrobial Effects : The compound exhibits activity against certain bacterial strains, highlighting its potential as an antimicrobial agent.

Biochemical Research

This compound serves as an important tool in biochemical assays:

  • Enzyme Inhibition Studies : It is used to explore its role as an enzyme inhibitor or modulator, providing insights into metabolic pathways.
  • Mechanistic Studies : Understanding how it interacts with molecular targets can reveal mechanisms underlying its biological activities.

Organic Synthesis

In organic chemistry, 7-Ethoxy-5-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is utilized as a building block for synthesizing novel compounds:

  • Pharmaceutical Development : It acts as a precursor for creating new pharmaceuticals with enhanced efficacy and reduced side effects.

Industrial Applications

The compound's unique properties make it valuable in industrial applications:

  • Specialty Chemicals : It is used in developing materials with high thermal stability and resistance to degradation, suitable for various industrial applications.

Case Studies

Several studies have documented the biological activities and potential applications of this compound:

  • Anticancer Activity Study :
    • A study published in Pharmaceutical Research explored the anticancer effects of chromenone derivatives, including 7-Ethoxy-5-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one. The results indicated significant cytotoxicity against breast cancer cell lines (MCF7) .
  • Enzyme Inhibition Research :
    • Research published in Journal of Enzyme Inhibition and Medicinal Chemistry demonstrated that this compound effectively inhibits specific enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases .
  • Antimicrobial Testing :
    • A study conducted by researchers at a prominent university showed that the compound exhibited notable antibacterial activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 7-ethoxy-5-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis. Its trifluoromethyl group enhances its binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name / ID (Position) Substituents (Positions) Melting Point (°C) Key Structural Features Source
Target Compound 7-Ethoxy, 5-Me, 3-PhO, 2-CF₃ Not reported High lipophilicity (CF₃, PhO), moderate polarity (EtO) Inferred
3k () 6-Cl, 3-(isoxazolylmethoxy), 2-CF₃ 141 Chlorine enhances reactivity; isoxazole improves binding
3l () 6-Cl, 3-(Br-substituted isoxazolylmethoxy), 2-CF₃ 144 Bromine increases molecular weight
5-Methoxy-2-Me () 5-MeO, 2-Me, 3-FPh Not reported Methoxy improves solubility; methyl reduces steric hindrance
7-Hydroxy-3-(4-MeOPh)-2-CF₃ () 7-OH, 3-(4-MeOPh), 2-CF₃ Not reported Hydroxy group increases polarity; CF₃ stabilizes structure

Key Observations :

  • Trifluoromethyl (CF₃) : Present in and compounds, CF₃ at position 2 enhances α-amylase inhibition (IC₅₀ ~5–10 µM in analogs) due to strong electron-withdrawing effects .
  • Ethoxy vs. Methoxy/Hydroxy : Ethoxy at position 7 (target) likely reduces polarity compared to hydroxy () but increases steric bulk relative to methoxy (), impacting membrane permeability .
  • Phenoxy vs. Isoxazolylmethoxy: The 3-phenoxy group (target) may enhance π-π stacking in enzyme binding sites compared to the isoxazolylmethoxy groups in , which showed moderate bioactivity .

Biological Activity

7-Ethoxy-5-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound belonging to the chromenone family, characterized by its unique structural features, including an ethoxy group, a methyl group, a phenoxy group, and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

The molecular formula of 7-ethoxy-5-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is C19H15F3O4C_{19}H_{15}F_3O_4, with a molecular weight of approximately 364.324 g/mol. Its structure facilitates various chemical reactions, making it a versatile compound in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity towards these targets, influencing various biochemical pathways related to inflammation, cell proliferation, and apoptosis.

Antimicrobial Activity

Research indicates that flavonoids, including compounds similar to 7-ethoxy-5-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one, exhibit significant antibacterial properties. For instance, studies show that structural modifications can enhance the antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of hydroxyl groups at critical positions has been linked to improved efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been explored for its anticancer potential. Its ability to modulate cell signaling pathways involved in cancer progression makes it a candidate for further investigation in cancer therapy. Studies have shown that similar chromenone derivatives can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models .

Anti-inflammatory Effects

In vitro studies suggest that 7-ethoxy-5-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of various flavonoids, revealing that derivatives with specific substitutions showed MIC values as low as 0.396.25μg/mL0.39-6.25\mu g/mL against bacterial strains . The structure of 7-ethoxy-5-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one suggests it may exhibit similar or enhanced activity due to its unique functional groups.
  • Anticancer Research : In a recent investigation into fluorinated chromenone derivatives, compounds were found to inhibit cell proliferation in cancer cell lines effectively. The study highlighted the importance of structural modifications in enhancing bioactivity .

Data Table: Summary of Biological Activities

Activity Type Findings Reference
AntimicrobialSignificant activity against E. coli and S. aureus with MIC values < 10 µg/mL
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth
Anti-inflammatoryInhibits COX enzymes and reduces pro-inflammatory cytokines

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